molecular formula C81H56 B12578612 2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] CAS No. 296269-66-4

2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]

Cat. No.: B12578612
CAS No.: 296269-66-4
M. Wt: 1029.3 g/mol
InChI Key: RUJRIUJWINWXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is an organic compound known for its unique structural properties and applications in various fields, particularly in optoelectronics. This compound is characterized by its spirobifluorene core and multiple diphenylethenyl groups, which contribute to its high thermal stability and excellent photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:

    Formation of the spirobifluorene core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirobifluorene structure.

    Introduction of diphenylethenyl groups: The diphenylethenyl groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro or halogen groups.

Scientific Research Applications

2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] exerts its effects is primarily related to its ability to transport charge. In optoelectronic applications, it facilitates the movement of holes (positive charge carriers) through the material, enhancing the efficiency of devices such as OLEDs and solar cells. The molecular targets and pathways involved include interactions with the active layers of these devices, promoting efficient charge separation and transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] stands out due to its unique combination of high thermal stability, excellent photophysical properties, and efficient charge transport capabilities. These properties make it particularly suitable for use in high-performance optoelectronic devices.

Properties

CAS No.

296269-66-4

Molecular Formula

C81H56

Molecular Weight

1029.3 g/mol

IUPAC Name

2,2',7,7'-tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]

InChI

InChI=1S/C81H56/c1-9-25-61(26-10-1)73(62-27-11-2-12-28-62)49-57-41-45-69-70-46-42-58(50-74(63-29-13-3-14-30-63)64-31-15-4-16-32-64)54-78(70)81(77(69)53-57)79-55-59(51-75(65-33-17-5-18-34-65)66-35-19-6-20-36-66)43-47-71(79)72-48-44-60(56-80(72)81)52-76(67-37-21-7-22-38-67)68-39-23-8-24-40-68/h1-56H

InChI Key

RUJRIUJWINWXIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=C5C=C(C=C9)C=C(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C4)C=C(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.